4-Bromo-2,3-dichlorothiophenol

Description

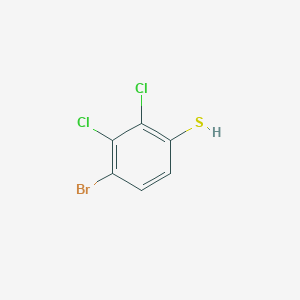

4-Bromo-2,3-dichlorothiophenol (C₆H₃BrCl₂S) is a halogenated thiophenol derivative characterized by a benzene ring substituted with bromine at position 4, chlorine atoms at positions 2 and 3, and a thiol (-SH) functional group. Thiophenols are sulfur analogs of phenols, known for their higher acidity and nucleophilicity due to the polarizable sulfur atom. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the halogens and the thiol group, making it a versatile intermediate in organosulfur chemistry .

Properties

Molecular Formula |

C6H3BrCl2S |

|---|---|

Molecular Weight |

257.96 g/mol |

IUPAC Name |

4-bromo-2,3-dichlorobenzenethiol |

InChI |

InChI=1S/C6H3BrCl2S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |

InChI Key |

FIVOZUALMDQGIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dichlorothiophenol typically involves halogenation reactions. One common method includes the bromination and chlorination of thiophenol derivatives. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the thiophenol ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, minimizing the formation of by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dichlorothiophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that 4-Bromo-2,3-dichlorothiophenol exhibits significant biological activity, making it a candidate for pharmaceutical applications. Its mechanism of action involves interactions with various molecular targets, such as enzymes and receptors. The halogenation enhances its reactivity, allowing it to modulate enzyme activity and influence cellular processes.

Case Study: Antimicrobial Activity

In studies, this compound has been evaluated for its antimicrobial properties. It demonstrated bacteriostatic activity against several strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in clinical settings .

Biochemical Assays

The compound has been utilized in biochemical assays to study enzyme interactions and protein modifications. This research is crucial for understanding its potential therapeutic applications in treating diseases linked to enzyme dysfunctions.

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of insecticidal compounds. Its derivatives are explored for their efficacy against agricultural pests . The compound's structure allows it to be modified into more potent insecticides, enhancing crop protection strategies.

Case Study: Insecticidal Activity

Insecticidal phosphoric acid esters derived from this compound have shown effectiveness against a range of agricultural pests. These compounds are designed to target specific physiological pathways in insects, minimizing harm to non-target species .

Material Science

Polymer Chemistry

The compound is investigated for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for various industrial applications.

Case Study: Synthesis of Functional Materials

Research has demonstrated that polymers containing this compound exhibit improved mechanical properties and durability. These materials have potential applications in coatings and composites used in harsh environments.

Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Staphylococcus aureus and Escherichia coli |

| Agricultural Chemistry | Intermediate for pesticides | Enhanced efficacy against pests; derivatives show potent insecticidal activity |

| Material Science | Synthesis of polymers | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dichlorothiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2,6-dichlorophenylamine

- Structure : Bromine at position 4, chlorine at positions 2 and 6, with an amine (-NH₂) group.

- Molecular Weight : 240.92 g/mol.

- Melting Point : 85–86°C.

- Key Differences: The amine group reduces acidity compared to thiophenol (pKa ~4–5 for aniline vs. ~6–8 for thiophenols). The chlorine substituents at the 2 and 6 positions create steric hindrance, limiting reactivity in electrophilic substitutions. Applications include dye synthesis and corrosion inhibitors .

4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2)

- Structure : Bromine at position 4, chlorine at position 2, fluorine at position 3, and a hydroxyl (-OH) group.

- Similarity Score : 0.77 (structural similarity to target compound).

- Key Differences: Fluorine’s electronegativity increases acidity (pKa ~8–9 for fluorophenols) compared to thiophenols. The absence of sulfur reduces nucleophilicity, making it less reactive in thiol-ene reactions. Applications include liquid crystal intermediates .

4-Bromo-2,5-dichlorophenol

- Structure : Bromine at position 4, chlorine at positions 2 and 5, with a hydroxyl group.

- Key Differences: The para-chlorine (position 5) reduces steric hindrance compared to ortho-substituted derivatives. Lower acidity (pKa ~7–8) than thiophenols. Used in polymer stabilization and disinfectants .

4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2)

- Structure : Bromine at position 4, bulky tert-butyl groups at positions 2 and 6, with a hydroxyl group.

- Similarity Score : 0.93.

- Key Differences : Tert-butyl groups enhance steric protection, increasing thermal stability. The hydroxyl group’s acidity is reduced (pKa ~10–12) due to electron-donating tert-butyl substituents. Applications include antioxidants in lubricants .

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|

| 4-Bromo-2,3-dichlorothiophenol | ~263.92 (calculated) | Not reported | Not reported | Thiol (-SH) |

| 4-Bromo-2,6-dichlorophenylamine | 240.92 | 85–86 | Not reported | Amine (-NH₂) |

| 4-Bromo-2,5-dichlorophenol | ~241.88 (calculated) | Not reported | Not reported | Hydroxyl (-OH) |

| 4-Bromo-2,6-di-tert-butylphenol | 283.21 | Not reported | Not reported | Hydroxyl (-OH) |

Notes:

- Thiophenols exhibit higher acidity (pKa ~6–8) compared to phenols (pKa ~8–10) and anilines (pKa ~4–5) due to sulfur’s polarizability .

- Halogen positioning (ortho vs. para) influences steric effects and electronic properties. Ortho-substituted derivatives (e.g., 2,3-dichloro) show reduced reactivity in electrophilic substitutions due to steric hindrance .

Biological Activity

4-Bromo-2,3-dichlorothiophenol (CAS No. 19393-92-1) is a halogenated thiophenol compound with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, as well as its toxicological implications. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Formula

- Molecular Formula : C₆H₃BrCl₂S

- Molecular Weight : 225.90 g/mol

- Boiling Point : Not available

- Log P (Partition Coefficient) : Varies from 2.31 to 4.22, indicating moderate lipophilicity.

Biological Properties

This compound exhibits various biological activities, primarily due to its ability to interact with biological macromolecules and cellular pathways.

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

| Skin Permeation Log Kp | -4.93 cm/s |

| GI Absorption | Low |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Assay Results

| Bacteria | Zone of Inhibition (mm) at 50 µM | Zone of Inhibition (mm) at 100 µM |

|---|---|---|

| Staphylococcus aureus | 42 ± 1.1 | 62 ± 0.9 |

| Bacillus subtilis | 37 ± 0.6 | 57 ± 1.3 |

| Escherichia coli | 31 ± 1.5 | 51 ± 2.0 |

| Klebsiella pneumoniae | 27 ± 2.1 | 44 ± 1.7 |

The compound demonstrated a higher activity against Gram-positive bacteria compared to Gram-negative strains, with Staphylococcus aureus being particularly susceptible .

The antimicrobial action of halogenated thiophenols like this compound is believed to involve disruption of bacterial cell membranes and interference with enzymatic activities essential for bacterial survival . The presence of bromine and chlorine atoms enhances the lipophilicity of the compound, facilitating its penetration into microbial cells.

Toxicity Studies

Toxicological evaluations have shown that at lower concentrations, the compound does not significantly affect normal human cell lines such as MRC-5 (lung fibroblasts) and WISH (epithelial amnion). However, higher concentrations may lead to cytotoxic effects, necessitating further studies to establish safe dosage levels for potential therapeutic applications .

Case Study: Antimicrobial Efficacy

In a comparative study involving various thiophenols, including derivatives of brominated compounds, it was found that the activity of this compound was superior to many other tested compounds against S. aureus and B. subtilis. The study utilized a standard disk diffusion method to assess the zones of inhibition and confirmed the concentration-dependent nature of the antimicrobial effect .

Case Study: Environmental Impact

Another investigation focused on the environmental degradation of halogenated phenols, including this compound. The study highlighted the persistence of such compounds in aquatic environments and their potential bioaccumulation in marine organisms, raising concerns about ecological toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.